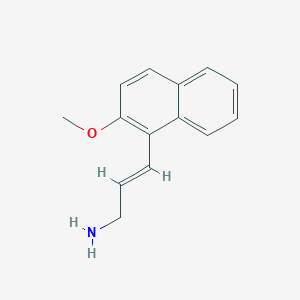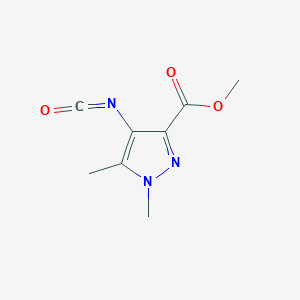
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane is an organic compound with the molecular formula C₅H₇F₃O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of the trifluoroethyl group imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of 2,2,2-trifluoroethyl alcohol with an appropriate epoxidizing agent. One common method is the reaction of 2,2,2-trifluoroethyl alcohol with a halogenated methyl compound under basic conditions, followed by epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Compounds: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparación Con Compuestos Similares
Similar Compounds
(2,2,2-Trifluoroethyl)oxirane: Similar structure but lacks the methyl group.
2-(2,2,2-Trifluoroethoxy)methyl]oxirane: Contains an additional methoxy group.
2,2,2-Trifluoroethyl methacrylate: Different functional group but similar trifluoroethyl moiety.
Uniqueness
2-Methyl-2-(2,2,2-trifluoroethyl)oxirane is unique due to the presence of both the methyl and trifluoroethyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, making it valuable in specific synthetic applications .
Propiedades
Número CAS |
136791-28-1 |
|---|---|
Fórmula molecular |
C5H7F3O |
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
2-methyl-2-(2,2,2-trifluoroethyl)oxirane |
InChI |
InChI=1S/C5H7F3O/c1-4(3-9-4)2-5(6,7)8/h2-3H2,1H3 |
Clave InChI |
YXAPBJCWVCBKBI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


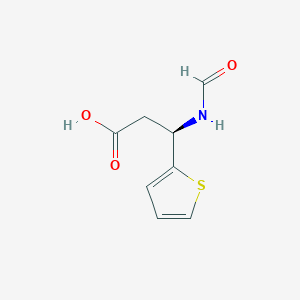



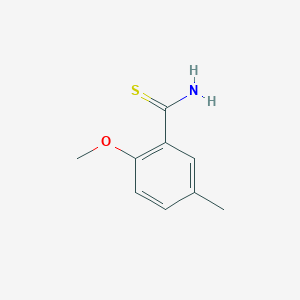
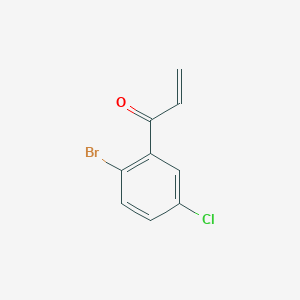
![7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B13613743.png)
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
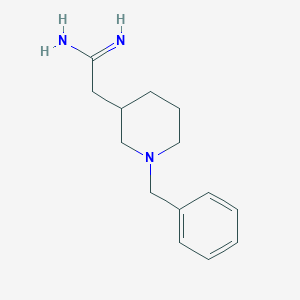
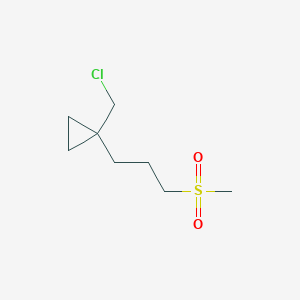
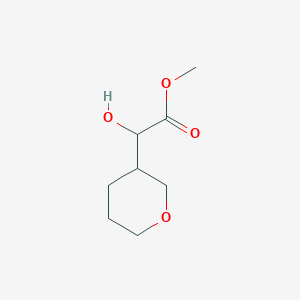
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
